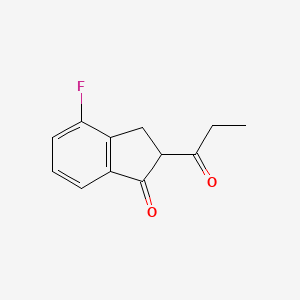
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a fluorine atom, a propanoyl group, and an indanone structure. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound’s fluorine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of bacterial and fungal growth, making it a potential candidate for antimicrobial agents .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: This compound shares the indanone structure but lacks the fluorine and propanoyl groups.
4-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one: Similar to 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one but with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
4-fluoro-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-11(14)9-6-8-7(12(9)15)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3 |
Clave InChI |
QHERRZGHGLGTFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC2=C(C1=O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



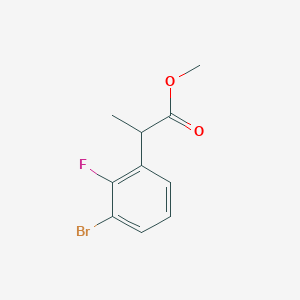
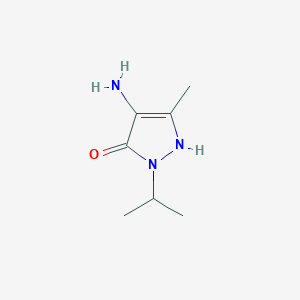
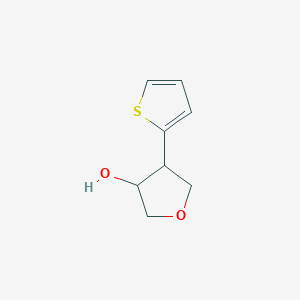
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
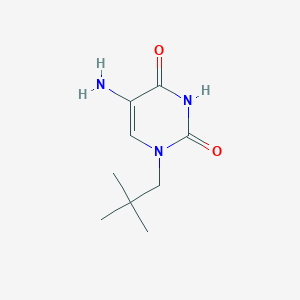

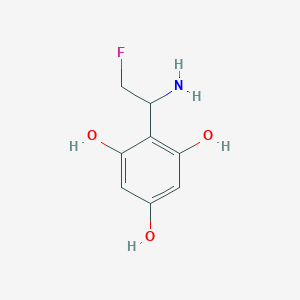
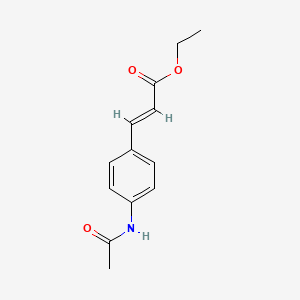
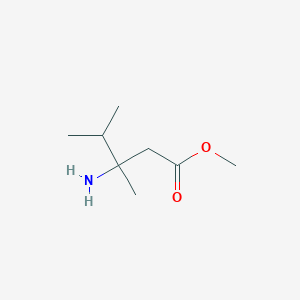
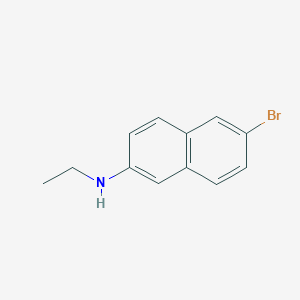
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
![(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid](/img/structure/B13316178.png)

